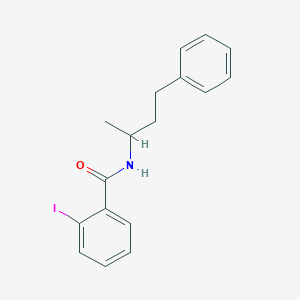

2-iodo-N-(4-phenylbutan-2-yl)benzamide

Description

2-iodo-N-(4-phenylbutan-2-yl)benzamide is an aromatic amide compound that features an iodine atom attached to the benzamide structure. Aromatic amides are known for their wide range of pharmacological properties and applications in various fields, including medicinal chemistry and material science .

Properties

IUPAC Name |

2-iodo-N-(4-phenylbutan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18INO/c1-13(11-12-14-7-3-2-4-8-14)19-17(20)15-9-5-6-10-16(15)18/h2-10,13H,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRGPPOABQRAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-iodo-N-(4-phenylbutan-2-yl)benzamide can be synthesized from 2-iodobenzoic acid. The synthesis involves the reaction of 2-iodobenzoic acid with 4-phenylbutan-2-amine under appropriate conditions to form the desired benzamide derivative . The reaction typically requires the use of coupling agents and may be carried out in the presence of a base to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for 2-iodo-N-(4-phenylbutan-2-yl)benzamide would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(4-phenylbutan-2-yl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom, while oxidation and reduction reactions may result in changes to the oxidation state of the molecule .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the context of neuropharmacology. Its structural features suggest that it may interact with various neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as depression and anxiety.

Case Studies:

- Neurotransmitter Interaction: Research indicates that derivatives of benzamide compounds can modulate serotonin receptors, which are crucial in treating mood disorders. The presence of the iodine atom may enhance the lipophilicity and bioavailability of the compound, potentially improving its pharmacokinetic properties .

- Anticancer Activity: Some studies have shown that benzamide derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The unique substitution pattern of 2-iodo-N-(4-phenylbutan-2-yl)benzamide may contribute to its efficacy against certain cancer cell lines .

Organic Synthesis

2-Iodo-N-(4-phenylbutan-2-yl)benzamide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules.

Synthetic Pathways:

- Coupling Reactions: The iodine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of pharmaceuticals where diverse functionalization is required .

- Multicomponent Reactions (MCR): Recent studies have employed MCR strategies involving benzamide derivatives to create libraries of compounds with diverse biological activities. This approach allows for efficient exploration of structure-activity relationships (SAR) within medicinal chemistry .

Material Science

Beyond its applications in drug development, 2-iodo-N-(4-phenylbutan-2-yl)benzamide is being explored for its utility in material science, particularly in the development of new polymers and nanomaterials.

Applications:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The incorporation of iodine may also impart unique electronic properties beneficial for electronic applications .

- Nanotechnology: Research is ongoing into the use of benzamide derivatives as precursors for creating nanoparticles with specific functionalities, which could be applied in drug delivery systems or as catalysts in chemical reactions .

Mechanism of Action

The mechanism of action of 2-iodo-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to proteins, enzymes, or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-iodo-N-(4-phenylbutan-2-yl)benzamide include:

2-iodobenzamide: A simpler structure with similar iodine substitution.

2-iodo-N-phenylbenzamide: Another aromatic amide with a phenyl group attached to the nitrogen atom.

Uniqueness

2-iodo-N-(4-phenylbutan-2-yl)benzamide is unique due to the presence of the 4-phenylbutan-2-yl group, which may confer specific pharmacological properties and interactions that differ from other similar compounds. This structural uniqueness can lead to distinct biological activities and applications in various fields.

Biological Activity

2-Iodo-N-(4-phenylbutan-2-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Iodo-N-(4-phenylbutan-2-yl)benzamide can be represented as follows:

- Molecular Formula : C15H18I N O

- Molecular Weight : 329.22 g/mol

The presence of the iodine atom is significant, as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties.

The biological activity of 2-Iodo-N-(4-phenylbutan-2-yl)benzamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It might interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Reactive Intermediate Formation : The iodine atom can facilitate the formation of reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells.

Antimicrobial Properties

Research indicates that 2-Iodo-N-(4-phenylbutan-2-yl)benzamide exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines, including breast and colon cancer. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various benzamide derivatives, including 2-Iodo-N-(4-phenylbutan-2-yl)benzamide. The results indicated a strong correlation between iodine substitution and increased antimicrobial potency compared to non-halogenated analogs .

- Anticancer Mechanism Investigation : In another investigation, the compound was tested against MCF-7 cells to elucidate its mechanism of action. Results showed that treatment with 2-Iodo-N-(4-phenylbutan-2-yl)benzamide led to significant cell cycle arrest at the G0/G1 phase and increased levels of pro-apoptotic markers .

Toxicity Studies

While the compound exhibits promising biological activities, toxicity studies are essential for evaluating its safety profile. Preliminary assessments indicate moderate toxicity in zebrafish embryos at higher concentrations (>100 µM), suggesting a need for further investigation into its safety parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.